Pent-2-ynal (CAS 55136-52-2) is a C5 α,β-unsaturated alkynyl aldehyde that serves as a bifunctional building block in advanced organic synthesis. Featuring a conjugated internal alkyne and an electrophilic aldehyde, it provides a strictly defined reactivity profile that saturated or alkene analogs cannot replicate [1]. With a moderate boiling point of 129.3 °C, it delivers a critical balance of handling stability and synthetic versatility. This makes it a highly specific precursor for direct heterocycle formation and regioselective conjugate additions, driving procurement decisions in pharmaceutical and agrochemical manufacturing where specific C5-alkynyl integration is required.
Generic substitution of pent-2-ynal fails because alternative aliphatic, alkene, or terminal alkynyl aldehydes cannot replicate its orthogonal reactivity and physical stability [1]. Substituting with the saturated pentanal or the alkene pent-2-enal eliminates the alkyne functionality required for specialized cycloadditions and direct aromatic heterocycle synthesis, forcing buyers to introduce costly, yield-reducing oxidation steps. Conversely, attempting to use the simpler alkynal propynal introduces severe handling hazards due to its extreme volatility (boiling point ~60 °C) and exposes the reaction to base-catalyzed degradation and unwanted acetylide formation driven by its unprotected terminal alkyne [2].
When selecting an alkynyl aldehyde for scalable synthesis, physical handling characteristics heavily influence procurement. Pent-2-ynal exhibits a boiling point of 129.3 °C at 760 mmHg . In stark contrast, the simpler homolog propynal (propargyl aldehyde) boils at approximately 60 °C [1]. This ~69 °C difference in boiling point means that pent-2-ynal can be handled using standard laboratory and industrial glassware without the severe evaporative losses, lachrymatory vapor hazards, and specialized cryogenic cooling infrastructure required for propynal.
| Evidence Dimension | Boiling Point and Vapor-Phase Stability |
| Target Compound Data | 129.3 °C (Pent-2-ynal) |
| Comparator Or Baseline | ~60 °C (Propynal) |
| Quantified Difference | ~69 °C higher boiling point for Pent-2-ynal |
| Conditions | Standard atmospheric pressure (760 mmHg) |
Procuring pent-2-ynal instead of propynal eliminates the need for specialized cryogenic handling and minimizes stoichiometric errors caused by high volatility during complex multi-step synthesis.
In nucleophilic 1,4-conjugate additions, the nature of the alkyne dictates the reaction's success. Pent-2-ynal features an internal alkyne, which lacks an acidic terminal proton. When subjected to basic conditions or organometallic nucleophiles, it undergoes clean conjugate addition. Conversely, propynal possesses a highly acidic terminal alkyne (pKa ~25) that competes with the desired pathway, leading to rapid terminal deprotonation, acetylide formation, and subsequent polymerization or Glaser coupling side reactions[1].
| Evidence Dimension | Terminal Alkyne Interference |
| Target Compound Data | Internal alkyne (no terminal deprotonation) |
| Comparator Or Baseline | Terminal alkyne (rapid deprotonation/polymerization in propynal) |
| Quantified Difference | Complete elimination of acetylide-driven side reactions |
| Conditions | Base-mediated or organometallic nucleophilic 1,4-conjugate addition |
The internal alkyne structure of pent-2-ynal allows buyers to bypass costly alkyne-protection and deprotection steps during the synthesis of functionalized scaffolds.
When synthesizing 3-ethyl-1H-pyrazole derivatives via Paal-Knorr-type condensation with hydrazine, the choice of precursor dictates the step count. Using pent-2-ynal directly yields the fully conjugated, aromatic pyrazole in a single condensation step due to the presence of the alkyne [1]. If a buyer substitutes this with the alkene analog, pent-2-enal, the initial condensation only yields a non-aromatic dihydropyrazole (pyrazoline). Converting this intermediate into the target aromatic pyrazole requires an additional, stoichiometric oxidation step.
| Evidence Dimension | Synthetic Steps to Aromatic Heterocycle |
| Target Compound Data | 1 step (direct aromatization with Pent-2-ynal) |
| Comparator Or Baseline | 2 steps (condensation + oxidation required for Pent-2-enal) |
| Quantified Difference | Elimination of 1 stoichiometric oxidation step |
| Conditions | Condensation with hydrazine hydrate |
Procuring the alkynyl aldehyde rather than the enal eliminates an entire oxidation step, saving reagent costs, reducing waste, and improving overall yield in pharmaceutical manufacturing.
Directly following from its ability to form fully aromatic rings in a single step, pent-2-ynal is the precursor of choice for manufacturing 3-ethyl-1H-pyrazole derivatives. Industrial buyers prioritize this compound over enals to bypass secondary oxidation steps, significantly reducing solvent use, reactor time, and reagent costs in the production of agrochemical and pharmaceutical active ingredients[1].
Because its internal alkyne resists the terminal deprotonation seen in propynal, pent-2-ynal is highly suited for 1,4-conjugate (Michael) additions using soft nucleophiles or basic organometallic reagents. This makes it a critical procurement target for synthesizing highly functionalized, branched aliphatic chains and advanced drug discovery intermediates without requiring transient alkyne protecting groups [2].
Due to its significantly higher boiling point (129.3 °C) compared to highly volatile terminal alkynals like propynal (~60 °C), pent-2-ynal is selected for scale-up operations. It allows engineers to design synthetic routes that utilize standard temperature controls and atmospheric pressure setups, avoiding the capital-intensive cryogenic infrastructure and vapor-loss mitigation systems required for lighter homologs .
Flammable;Irritant